Thioridazine-d3 Hydrochloride

Overview

Description

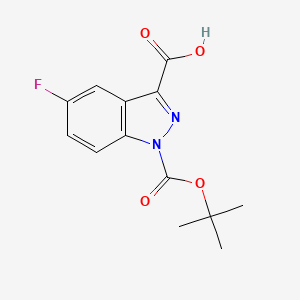

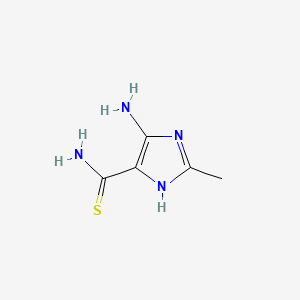

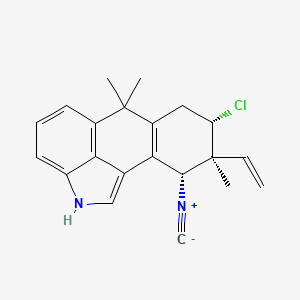

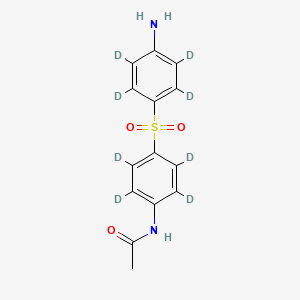

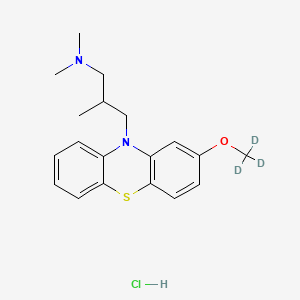

Thioridazine-d3 Hydrochloride is the deuterium labeled Thioridazine . Thioridazine is a phenothiazine antipsychotic used to treat schizophrenia and generalized anxiety disorder . It is usually given after other treatments have failed .

Synthesis Analysis

Thioridazine-d3 Hydrochloride is intended for use as an internal standard for the quantification of thioridazine . The cls gene encoding a cardiolipin synthase important for synthesis of the membrane lipid cardiolipin was found to be mutated in thioridazine resistant strains .Molecular Structure Analysis

The molecular formula of Thioridazine-d3 Hydrochloride is C21H24D3ClN2S2 . It binds to dopamine D2, histamine H1, M3 muscarinic, and α1- and α2-adrenergic receptors .Chemical Reactions Analysis

Thioridazine-d3 Hydrochloride exhibits potent anti-psychotic and anti-anxiety activities . It is also a potent inhibitor of PI3K-Akt-mTOR signaling pathways with anti-angiogenic effect .Physical And Chemical Properties Analysis

The molecular weight of Thioridazine-d3 Hydrochloride is 407.04 . It is a piperidine phenothiazine which blocks postsynaptic mesolimbic dopaminergic receptors in the brain .Scientific Research Applications

Thioridazine-d3 Hydrochloride: Scientific Research Applications

Cancer Research Antitumor Activity: Thioridazine has been identified as a compound that can suppress glioblastoma multiforme (GBM) tumorigenesis and induce autophagy in vivo. It upregulates AMPK activity and increases LC3-II in U87MG sphere cells, suggesting a potential application in cancer treatment through autophagy modulation .

Neuroscience Dopamine Receptor Interaction: As an antipsychotic, thioridazine primarily blocks DA-2 receptors in the mesolimbic pathway, which could be relevant in research into treatments for schizophrenia and other conditions involving dopamine dysregulation .

Pharmacology Drug Repurposing: The repurposing of antipsychotics like thioridazine for cancer treatment is an area of interest. Its ability to interact with dopamine receptors and potential effects on multidrug-resistant cancer cell lines make it a candidate for further study in pharmacological research .

Biochemistry Enzyme Inhibition: Thioridazine is both a substrate and an inhibitor of the hepatic enzyme CYP450 2D6. Research into its effects on this enzyme could provide insights into drug metabolism and interactions .

Molecular Biology Autophagy Induction: The ability of thioridazine to induce autophagy by upregulating LC3-II could be significant in molecular biology studies focused on understanding cellular degradation processes .

Chemotherapy Multidrug Resistance: Studies have utilized thioridazine in vitro for its potential to overcome ABCG2-mediated multidrug resistance in non-small lung cancer and colon cancer cell lines, which could have implications for improving chemotherapy efficacy .

Mechanism of Action

Target of Action

Thioridazine-d3 Hydrochloride primarily targets the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood and behavior .

Mode of Action

Thioridazine-d3 Hydrochloride interacts with its targets by blocking the dopaminergic D1 and D2 receptors . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

Thioridazine-d3 Hydrochloride affects several biochemical pathways. It has been found to induce endoplasmic reticulum (ER) stress in cancer cells by activating the eIF2α/ATF4/CHOP axis . It also facilitates the accumulation of secretory autophagosomes, leading to immunogenic cell death . Furthermore, it has been reported to suppress tumor growth activity by targeting the PI3K/Akt/mTOR/p70S6K signaling pathway .

Pharmacokinetics

The pharmacokinetics of Thioridazine-d3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of Thioridazine-d3 Hydrochloride is incomplete . It undergoes hepatic metabolism, primarily through sulphoxidation . The elimination half-life of Thioridazine-d3 Hydrochloride is approximately 21-24 hours , and it is excreted in the feces .

Result of Action

The molecular and cellular effects of Thioridazine-d3 Hydrochloride’s action include the induction of apoptosis in cancer cells . It also leads to the down-regulation of cyclin D1, cyclin A, and CDK4, and the induction of p21 and p27, a cyclin-dependent kinase inhibitor .

Action Environment

The action, efficacy, and stability of Thioridazine-d3 Hydrochloride can be influenced by various environmental factors. For instance, it has been associated with Torsades de pointes type arrhythmias and sudden death, indicating that cardiac conditions can significantly impact its action . Furthermore, it has been withdrawn worldwide due to its association with cardiac arrhythmias .

Safety and Hazards

properties

IUPAC Name |

2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFNXWQNBYZDAQ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662208 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thioridazine-d3 Hydrochloride | |

CAS RN |

1189928-36-6 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)